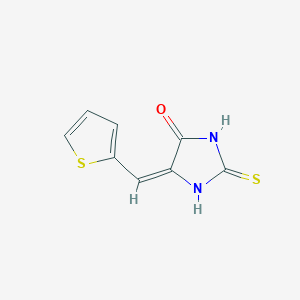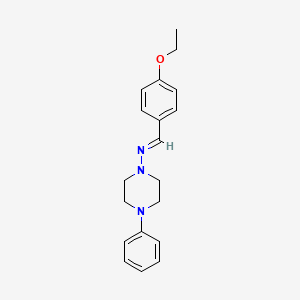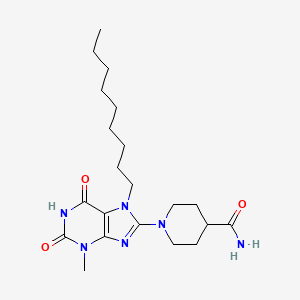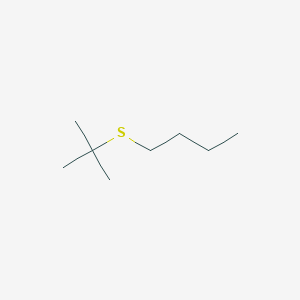
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is a complex organic compound with the molecular formula C24H32 It is characterized by its unique tricyclic structure, which includes multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated analogs.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes .
Applications De Recherche Scientifique
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tricyclic systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Mécanisme D'action
The mechanism of action of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene involves its interaction with various molecular targets. The pathways involved are not well-characterized, but the compound’s structure suggests it may interact with enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo(15.2.2.2(3,6))tricosa-1(20),3(23),4,6(22),17(21),18-hexaene
- Tricyclo(17.2.2.2(3,6))pentacosa-1(22),3(25),4,6(24),19(23),20-hexaene
- Tricyclo(16.2.2.2(8,11))tetracosa-1(21),18(22),19-trien-2-one
Uniqueness
Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is unique due to its specific tricyclic structure and the presence of multiple double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C24H32 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
tricyclo[16.2.2.23,6]tetracosa-1(20),3(24),4,6(23),18,21-hexaene |
InChI |
InChI=1S/C24H32/c1-2-4-6-8-10-21-12-16-23(17-13-21)20-24-18-14-22(15-19-24)11-9-7-5-3-1/h12-19H,1-11,20H2 |
Clé InChI |
CYCKDVFLUBUVAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2=CC=C(CC3=CC=C(CCCCC1)C=C3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)





![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965406.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)

![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)


![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)
![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11965459.png)
